LogP Differential: Enhanced Lipophilicity of 3-Bromo-8-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine Relative to Des-Methyl Analog
3-Bromo-8-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine exhibits a computed XLogP3-AA value of 1.3, whereas the des-methyl analog 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine (CAS 625100-00-7) has a computed XLogP3-AA of 1.0 [1][2]. This 0.3 unit increase in logP corresponds to an approximately twofold increase in partition coefficient, reflecting enhanced membrane permeability potential while remaining within favorable drug-like space (LogP <5) [3].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.3 |
| Comparator Or Baseline | 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine: XLogP3-AA = 1.0 |
| Quantified Difference | +0.3 logP units (ΔLogP = 0.3) |
| Conditions | Computed using XLogP3 3.0 algorithm via PubChem 2024.11.20 release |
Why This Matters
This quantifiable lipophilicity differential enables informed selection when scaffold permeability must be balanced against solubility, with the methylated variant offering modestly enhanced membrane partitioning without excessive hydrophobicity.
- [1] PubChem. 3-Bromo-8-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine (CID 71302919): Computed Properties - XLogP3-AA. National Center for Biotechnology Information. 2025. View Source
- [2] PubChem. 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine (CID 17750398): Computed Properties - XLogP3-AA. National Center for Biotechnology Information. 2025. View Source
- [3] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. View Source
